REACTION_CXSMILES
|
Cl[CH:2]([O:4][C:5](=[O:9])[CH:6]([CH3:8])[CH3:7])[CH3:3].[Na+].[I-:11]>CC#N>[I:11][CH:2]([O:4][C:5](=[O:9])[CH:6]([CH3:8])[CH3:7])[CH3:3] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred ON at r.t
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The orange suspension was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in Et2O/H2O
|
Type
|
WASH
|
Details
|
the organic phase was washed with aqueous sodium metabisulfite and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
IC(C)OC(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.92 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |